3-Chlorocatechol

Description

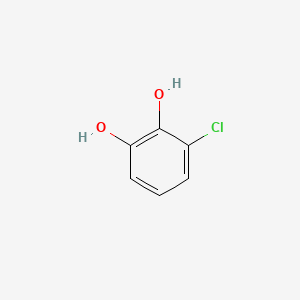

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKDZDYQXPOXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193181 | |

| Record name | 3-Chlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4018-65-9 | |

| Record name | 3-Chlorocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4018-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004018659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z3E1G971E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorocatechol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocatechol is a chlorinated aromatic organic compound that serves as a key intermediate in the microbial degradation of various chlorophenols and other chlorinated aromatic pollutants. Its chemical properties and metabolic fate are of significant interest to researchers in environmental science, toxicology, and drug development for understanding the persistence and bioremediation of these pollutants, as well as for the potential synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental and biological pathways of this compound.

Chemical Structure and Identification

This compound, with the IUPAC name 3-chloro-1,2-benzenediol, is a derivative of catechol (1,2-dihydroxybenzene) with a chlorine atom substituted at the 3-position of the benzene ring.

| Identifier | Value |

| IUPAC Name | 3-chloro-1,2-benzenediol[1] |

| Synonyms | 1-Chloro-2,3-dihydroxybenzene, 3-Chloropyrocatechol[2][3][4][5] |

| CAS Number | 4018-65-9[2][3][4] |

| Molecular Formula | C₆H₅ClO₂[2][3] |

| SMILES | C1=CC(=C(C(=C1)Cl)O)O[6][7] |

| InChI Key | GQKDZDYQXPOXEM-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its environmental transport, fate, and biological interactions.

| Property | Value | Source |

| Molecular Weight | 144.55 g/mol | [2][3] |

| Appearance | White to light yellow or light orange powder/crystal | [2][5] |

| Melting Point | 47.0 to 51.0 °C | [5] |

| Boiling Point | 138 °C at 20 mmHg | [4][5] |

| pKa (predicted) | 8.33 ± 0.10 | [8] |

| Purity | >98.0% (GC) | [2][5] |

Solubility

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | The polar hydroxyl groups allow for some interaction with water, but the chlorinated benzene ring is hydrophobic. |

| Methanol, Ethanol | Soluble | Polar protic solvents can form hydrogen bonds with the hydroxyl groups of this compound. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents can act as hydrogen bond acceptors. |

| Dichloromethane | Moderately Soluble | A less polar organic solvent. |

| Hexane, Toluene | Sparingly to Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar hydroxyl groups. |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not widely published. However, established methods for related compounds can be adapted.

Proposed Synthesis of this compound

A plausible route for the laboratory synthesis of this compound is the direct, controlled chlorination of catechol using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂). The reaction stoichiometry must be carefully controlled to favor the formation of the mono-chlorinated product.

Reaction: Catechol + SO₂Cl₂ → this compound + 4-Chlorocatechol + Dichlorocatechols + HCl + SO₂

Materials:

-

Catechol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (approximately 1 equivalent) dropwise to the stirred solution. The reaction is exothermic and will evolve HCl and SO₂ gas; therefore, it must be performed in a well-ventilated fume hood.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate this compound from isomers and other byproducts.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Methods for this compound

The analysis of this compound in environmental or biological matrices typically requires a sample preparation step to extract and concentrate the analyte, followed by chromatographic separation and detection.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, a derivatization step is necessary to increase volatility.

-

Sample Preparation (e.g., for water samples):

-

Acidify the water sample to pH ~2.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) or solid-phase extraction (SPE) using a C18 cartridge.

-

Concentrate the extract.

-

-

Derivatization (Acetylation):

-

To the concentrated extract, add acetic anhydride and a catalyst (e.g., pyridine or potassium carbonate).

-

Heat the mixture (e.g., at 60-70°C) to form the diacetate ester of this compound.

-

Extract the derivatized product into a non-polar solvent like hexane.

-

-

GC-MS Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

-

Injector: Splitless mode.

-

Oven Program: A temperature gradient to ensure good separation (e.g., initial temperature of 60°C, ramped to 280°C).

-

Mass Spectrometer: Electron ionization (EI) source, operated in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of polar and non-volatile compounds and may not require derivatization.

-

Sample Preparation:

-

Similar to GC-MS, extraction and concentration steps are typically required.

-

-

HPLC Conditions (Typical):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: A UV-Vis or Photodiode Array (PDA) detector set at a wavelength corresponding to the absorbance maximum of this compound (around 280 nm), or a mass spectrometer (LC-MS) for higher specificity.

-

Biological Pathways and Interactions

This compound is a central intermediate in the microbial degradation of various chlorinated aromatic compounds. Bacteria have evolved specific enzymatic pathways to break down this molecule. The two primary routes are the ortho- and meta-cleavage pathways.

Microbial Degradation of this compound

The microbial degradation of this compound is a key process in the bioremediation of contaminated sites. The initial steps involve the cleavage of the aromatic ring by dioxygenase enzymes.

Caption: Microbial degradation pathways of this compound.

The ortho-cleavage pathway is generally considered the productive route for the complete mineralization of this compound in many bacteria, such as Rhodococcus opacus. In contrast, the meta-cleavage pathway can lead to the formation of reactive intermediates that can inactivate the enzymes involved, making it a less common route for the degradation of chlorinated catechols.

The following diagram illustrates the general workflow for the analysis of this compound in an environmental water sample using GC-MS.

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

This compound is a compound of significant scientific interest due to its role in the degradation of environmental pollutants. This guide provides a summary of its key chemical properties, structure, and relevant biological and analytical methodologies. While specific quantitative data on some properties like solubility are limited, the information presented here, based on its chemical nature and data from related compounds, offers a solid foundation for researchers and professionals in the fields of environmental science, chemistry, and drug development. The provided experimental outlines can be adapted to develop robust methods for the synthesis and analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Environmental Fate of 3-Chlorocatechol in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocatechol is a chlorinated aromatic compound that can enter the soil environment as a metabolite of various pesticides and industrial chemicals. Understanding its environmental fate—a combination of its persistence, mobility, and transformation—is crucial for assessing its potential risks to ecosystems and human health. This technical guide provides an in-depth overview of the key processes governing the environmental fate of this compound in soil, including biodegradation, sorption, and abiotic degradation. It details experimental protocols for studying these processes and presents available data to inform environmental risk assessments.

Introduction

This compound (3-CC) is an intermediate in the microbial degradation of various chlorinated aromatic compounds, such as 2-chlorophenol and 3-chlorobenzoate.[1][2] Its presence in soil is of environmental concern due to the potential toxicity of chlorinated organic compounds. The fate of this compound in the terrestrial environment is primarily dictated by a complex interplay of biotic and abiotic processes. This guide synthesizes the current understanding of these processes to provide a comprehensive resource for environmental scientists and researchers.

Core Processes Governing the Environmental Fate of this compound in Soil

The environmental persistence and mobility of this compound in soil are governed by three main processes:

-

Biodegradation: The breakdown of the molecule by soil microorganisms.

-

Sorption: The binding of the molecule to soil particles.

-

Abiotic Degradation: Chemical transformation processes that do not involve microorganisms.

Biodegradation

Biodegradation is the principal mechanism for the removal of this compound from the soil environment.[3] Soil microorganisms, particularly bacteria, can utilize this compound as a carbon and energy source, leading to its mineralization into carbon dioxide, water, and chloride ions.[4]

The aerobic biodegradation of this compound typically proceeds through ring cleavage, which can occur via two main pathways: the modified ortho-cleavage pathway and the meta-cleavage pathway.[1][5]

-

Modified Ortho-Cleavage Pathway: In this pathway, the aromatic ring of this compound is cleaved between the two hydroxyl groups by the enzyme chlorocatechol 1,2-dioxygenase. This leads to the formation of 2-chloro-cis,cis-muconate, which is further metabolized.[1][6]

-

Meta-Cleavage Pathway: This pathway involves the cleavage of the aromatic ring adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. This can sometimes lead to the formation of dead-end products, but complete mineralization is also possible in some bacterial strains.[1][6]

Several bacterial genera have been identified as capable of degrading chlorocatechols, including Pseudomonas, Rhodococcus, and Alcaligenes.[2] The efficiency of biodegradation is influenced by various soil properties such as pH, organic matter content, and the composition of the microbial community.[7]

Sorption

Sorption is the process by which this compound adheres to soil particles, which reduces its concentration in the soil solution and consequently its mobility and bioavailability for microbial degradation. The primary soil components responsible for sorption are organic matter and clay minerals.[7][8]

The extent of sorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to be sorbed to soil organic matter and thus be less mobile.[8] The sorption of chlorophenolic compounds, including catechols, is influenced by soil pH and organic matter content.[7][8]

Abiotic Degradation

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of some organic compounds in soil.[3] However, for many chlorinated aromatic compounds, including this compound, biodegradation is the more significant degradation pathway in the soil environment.

Quantitative Data on the Environmental Fate of this compound

While extensive research has been conducted on the degradation pathways of chlorocatechols, specific quantitative data for the degradation rates and sorption of this compound in different soil types are limited in the scientific literature. The following tables provide a summary of available data for closely related compounds to serve as an estimate. It is crucial to note that these values can vary significantly depending on the specific soil properties and environmental conditions.

Table 1: Estimated Degradation Half-life (DT50) of Chlorinated Catechols in Soil

| Compound | Soil Type | Temperature (°C) | Half-life (DT50) (days) | Reference |

| 2,4,6-Trichlorophenol | Silt Loam | 20 | 10 - 30 | [2] |

| Pentachlorophenol | Various | 20-25 | 20 - 100+ | [9] |

| This compound | Not Available | Not Available | Data Not Available |

Table 2: Estimated Soil Sorption Coefficients (Kd and Koc) for Chlorinated Catechols

| Compound | Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

| 2,4,6-Trichlorophenol | Topsoil | 1.5 - 5.0 | 5.5 - 7.0 | 10 - 150 | 500 - 3000 | [8] |

| Pentachlorophenol | Various | 0.5 - 4.0 | 4.5 - 7.5 | 50 - 1000 | 1000 - 20000 | [8] |

| This compound | Not Available | Not Available | Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable data on the environmental fate of this compound in soil. The following sections outline key experimental methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Microcosm Study for Biodegradation Assessment (Adapted from OECD Guideline 307)[11][12]

This protocol describes a laboratory experiment to determine the rate of aerobic transformation of this compound in soil.

Objective: To determine the degradation half-life (DT50) of this compound in soil and identify its major transformation products.

Materials:

-

Test soil(s) with known physicochemical properties (pH, organic carbon content, texture, etc.).

-

Analytical grade this compound.

-

Radiolabeled ([¹⁴C]) this compound (optional, for mineralization studies).

-

Soil microcosms (e.g., biometer flasks) that allow for aeration and trapping of evolved CO₂.

-

Incubator with temperature and humidity control.

-

Analytical instrumentation (HPLC or GC-MS).

Procedure:

-

Soil Preparation: Freshly collected soil is sieved (<2 mm) and its moisture content is adjusted to 40-60% of its maximum water holding capacity.

-

Application of Test Substance: A solution of this compound is applied to the soil to achieve the desired initial concentration. For mineralization studies, a mixture of labeled and unlabeled compound is used.

-

Incubation: The treated soil samples are placed in the microcosms and incubated in the dark at a constant temperature (e.g., 20 °C) for a period of up to 120 days. The microcosms are continuously aerated with CO₂-free, humidified air.

-

Sampling: Soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: The soil samples are extracted with an appropriate solvent (e.g., acetone/water mixture) to recover this compound and its transformation products.

-

Analysis: The extracts are analyzed by HPLC or GC-MS to quantify the concentration of this compound and identify and quantify its transformation products.

-

Mineralization (if using radiolabel): The CO₂ evolved from the microcosms is trapped in an alkaline solution (e.g., NaOH), and the radioactivity is measured by liquid scintillation counting to determine the extent of mineralization.

-

Data Analysis: The degradation kinetics of this compound are determined by plotting its concentration over time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the DT50 value.

Batch Equilibrium Study for Sorption Assessment (Adapted from OECD Guideline 106)[12][13]

This protocol describes a laboratory experiment to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.

Objective: To quantify the sorption of this compound to different soil types.

Materials:

-

Test soil(s) with known physicochemical properties.

-

Analytical grade this compound.

-

0.01 M CaCl₂ solution.

-

Centrifuge tubes.

-

Shaker.

-

Analytical instrumentation (HPLC or GC-MS).

Procedure:

-

Preliminary Test: A preliminary experiment is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or sorption to the test vessel walls.

-

Main Experiment:

-

A series of centrifuge tubes are prepared with a known amount of soil.

-

A range of concentrations of this compound in 0.01 M CaCl₂ solution are added to the tubes.

-

The tubes are shaken for the predetermined equilibration time (e.g., 24 hours) at a constant temperature.

-

Control samples without soil are included to account for any losses not due to sorption.

-

-

Phase Separation: The tubes are centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of this compound in the aqueous phase is determined by HPLC or GC-MS.

-

Calculation:

-

The amount of this compound sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase.

-

The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the aqueous phase at equilibrium.

-

The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

-

The data are often fitted to Freundlich or Langmuir isotherms to describe the sorption behavior over a range of concentrations.

-

Analytical Methodology for this compound in Soil Extracts

Accurate quantification of this compound in soil extracts is critical for fate studies. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

4.3.1. HPLC-UV Method

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., phosphoric acid, to ensure the analyte is in its protonated form).

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., ~280 nm).

-

Quantification: Based on a calibration curve prepared from analytical standards.

4.3.2. GC-MS Method with Derivatization

Due to the polar nature of the hydroxyl groups, this compound requires derivatization to improve its volatility and chromatographic performance for GC-MS analysis.

-

Derivatization: The hydroxyl groups are typically converted to less polar ethers or esters. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction involves heating the dried extract with the derivatizing agent.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless mode.

-

Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized analyte from matrix components.

-

Mass Spectrometry: Electron ionization (EI) source. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification: Based on a calibration curve of derivatized standards.

Visualizations

The following diagrams illustrate key concepts and workflows related to the environmental fate of this compound in soil.

Caption: Major aerobic biodegradation pathways of this compound in soil.

Caption: General experimental workflow for studying the fate of this compound in soil.

Conclusion and Future Research Directions

The environmental fate of this compound in soil is a critical area of study for assessing the risks associated with chlorinated organic pollutants. While the primary degradation pathways have been elucidated, there is a notable lack of specific quantitative data on its degradation rates and sorption behavior in diverse soil types. This guide provides a framework for conducting such studies, based on established methodologies.

Future research should focus on:

-

Generating robust quantitative data: Conducting soil microcosm and batch equilibrium studies with this compound across a range of representative soil types to determine its DT50, Kd, and Koc values.

-

Investigating the influence of soil properties: Systematically evaluating how factors such as soil pH, organic matter content, clay content, and microbial biomass affect the degradation and sorption of this compound.

-

Identifying key microbial players: Isolating and characterizing the specific microorganisms and enzymes responsible for the efficient degradation of this compound in different soil environments.

By addressing these research gaps, a more comprehensive understanding of the environmental fate of this compound can be achieved, leading to more accurate environmental risk assessments and the development of effective remediation strategies for contaminated sites.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Evaluation of the sorption mechanism of catechol and its chlorinated derivatives in a Palouse silt loam soil (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pharmaceuticals' sorptions relative to properties of thirteen different soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sorption of chlorophenolates in soils and aquifer and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

Biodegradation of 3-Chlorocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial biodegradation pathways of 3-chlorocatechol, a key intermediate in the degradation of various chlorinated aromatic compounds. Understanding these pathways is crucial for the development of bioremediation strategies and for assessing the environmental fate of chlorinated pollutants. This document details the enzymatic reactions, genetic underpinnings, and key microorganisms involved in the transformation of this resilient molecule.

Core Biodegradation Pathways

The microbial breakdown of this compound primarily proceeds through two distinct routes: the modified ortho-cleavage pathway and the meta-cleavage pathway . The predominant pathway is dependent on the specific enzymatic machinery of the degrading microorganism.

Modified Ortho-Cleavage Pathway

The modified ortho-cleavage pathway is the most common route for the aerobic degradation of chlorocatechols. This pathway involves the intradiol cleavage of the aromatic ring, followed by a series of enzymatic steps that ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle.

The key enzymatic steps are as follows:

-

Ring Cleavage: this compound is cleaved by chlorocatechol 1,2-dioxygenase to form 2-chloro-cis,cis-muconate.

-

Cycloisomerization: Chloromuconate cycloisomerase catalyzes the conversion of 2-chloro-cis,cis-muconate to a dienelactone intermediate. In some organisms, like Rhodococcus opacus 1CP, this step proceeds via 5-chloromuconolactone, which is then dehalogenated by a specific dehalogenase to form cis-dienelactone[1][2].

-

Hydrolysis: Dienelactone hydrolase hydrolyzes the dienelactone to maleylacetate[3][4].

-

Reduction: Finally, maleylacetate reductase reduces maleylacetate to β-ketoadipate, which can then enter the central metabolism[5][6][7].

This pathway is prominent in various bacterial genera, including Pseudomonas, Rhodococcus, and Alcaligenes[1][7].

Meta-Cleavage Pathway

The meta-cleavage pathway involves the extradiol cleavage of the aromatic ring of this compound. While this pathway is common for the degradation of non-chlorinated catechols, it can be problematic for this compound. In many bacteria, the meta-cleavage of this compound leads to the formation of a reactive acylchloride, which can inactivate the ring-cleavage enzyme, catechol 2,3-dioxygenase, leading to a metabolic dead-end[8].

However, some specialized microorganisms, such as Pseudomonas putida GJ31, possess a novel catechol 2,3-dioxygenase that can productively convert this compound to 2-hydroxymuconic semialdehyde, which is further metabolized[9][10]. This specialized enzyme avoids the formation of the inhibitory acylchloride.

Quantitative Data Summary

The efficiency of this compound biodegradation is dependent on the kinetic properties of the enzymes involved and the specific microbial strain. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biodegradation

| Enzyme | Microorganism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Chlorocatechol 1,2-dioxygenase | Pseudomonas putida | Catechol | 22.0 | - | [1] |

| Pseudomonas stutzeri GOM2 | Catechol | 13.2 ± 2.95 | 16.13 ± 0.81 s-1 (kcat) | [11] | |

| Blastobotrys raffinosifermentans | Catechol | 4 ± 1 | 15.6 ± 0.4 s-1 (kcat) | [12] | |

| Catechol 2,3-dioxygenase | Planococcus sp. S5 | Catechol | 42.70 | 329.96 mU | [5] |

| Pseudomonas putida | Catechol | 22.0 | - | [13][14] | |

| Pseudomonas putida | 3-Methylcatechol | 10.6 | - | [13][14] | |

| Pseudomonas putida GJ31 | This compound | - | Productive conversion | [9][10] | |

| Dienelactone Hydrolase | Pseudomonas sp. B13 | trans-Dienelactone | 1800 | - | [15] |

| Sulfolobus solfataricus P1 | trans-Dienelactone | - | 92.5 s-1 µM-1 (kcat/Km) | [3][8] | |

| Maleylacetate Reductase | Pseudomonas sp. B13 | 2-Chloromaleylacetate | - | Active conversion | [6] |

| Rhodococcus opacus 1CP | 2-Chloromaleylacetate | - | Active conversion | [5] |

Note: A dash (-) indicates that the specific value was not provided in the cited source.

Table 2: Optimal Conditions for Key Enzyme Activity

| Enzyme | Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |

| Catechol 1,2-dioxygenase | Pseudomonas stutzeri GOM2 | 8.5 | 40 | [11] |

| Blastobotrys raffinosifermentans | 7.5 | - | [12] | |

| Catechol 2,3-dioxygenase | Planococcus sp. S5 | 8.0 | 60 | [5] |

| Gordonia polyisoprenivorans | 7.0 - 8.0 | - | [16] | |

| Dienelactone Hydrolase | Sulfolobus solfataricus P1 | 5.0 | 74 | [3][8] |

| Cupriavidus necator JMP134 | 7.0 | 37 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the biodegradation of this compound.

Microbial Culturing

Protocol for Culturing Rhodococcus opacus 1CP:

-

Medium Preparation: Prepare a mineral salts medium (MSM) containing (g/L): Na₂HPO₄·12H₂O, 3.78; KH₂PO₄, 0.5; NH₄Cl, 5; MgSO₄·7H₂O, 0.2; and 0.01 yeast extract.

-

Carbon Source: After autoclaving and cooling, add the desired chlorophenol (e.g., 4-chlorophenol) as the sole carbon and energy source to the desired concentration.

-

Inoculation and Incubation: Inoculate the medium with a fresh culture of R. opacus 1CP. Incubate at 30°C with shaking (e.g., 150 rpm)[6][18][19].

-

Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

Enzyme Activity Assays

Protocol for Chlorocatechol 1,2-Dioxygenase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette or a UV-transparent 96-well plate containing 50 mM Tris-HCl buffer (pH 7.5) and the substrate (e.g., catechol or this compound) at various concentrations.

-

Enzyme Preparation: Use a cell-free extract or purified enzyme solution.

-

Initiation and Measurement: Initiate the reaction by adding the enzyme to the reaction mixture. Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid (ε = 16,800 M⁻¹cm⁻¹)[16][20][21].

-

Calculation: Calculate the enzyme activity in Units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Protocol for Catechol 2,3-Dioxygenase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5) and the substrate (e.g., catechol) in a total volume of 1 mL.

-

Enzyme Preparation: Use a cell-free extract or purified enzyme.

-

Initiation and Measurement: Start the reaction by adding the enzyme. Monitor the increase in absorbance at 375 nm, which corresponds to the formation of 2-hydroxymuconic semialdehyde (ε = 36,000 M⁻¹cm⁻¹)[5][15][22].

-

Calculation: Calculate the specific activity as described for chlorocatechol 1,2-dioxygenase.

Protocol for Dienelactone Hydrolase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the substrate (e.g., cis-dienelactone) in a suitable buffer (e.g., 20 mM ethylenediamine buffer, pH 7.3)[15].

-

Enzyme Preparation: Use a cell-free extract or purified dienelactone hydrolase.

-

Initiation and Measurement: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 280 nm (ε for cis-dienelactone = 17,000 M⁻¹cm⁻¹)[15].

-

Calculation: Determine the rate of substrate depletion to calculate enzyme activity.

Protocol for Maleylacetate Reductase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the substrate (maleylacetate or a chlorinated derivative), 0.2 mM NADH as a cosubstrate, in a suitable buffer[5].

-

Enzyme Preparation: Use a cell-free extract or purified maleylacetate reductase.

-

Initiation and Measurement: Start the reaction by adding the enzyme. Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

-

Calculation: Use the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption and thus the enzyme activity.

Analysis of Metabolites

Protocol for HPLC Analysis of this compound and its Metabolites:

-

Sample Preparation: Collect culture supernatant at different time points. Centrifuge to remove cells and filter through a 0.22 µm filter.

-

Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column is commonly used for the separation of aromatic compounds[23].

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The specific gradient will depend on the target analytes[21].

-

Detection: Monitor the elution of compounds at multiple wavelengths (e.g., 280 nm for catechols and 260 nm for muconic acids) using the PDA detector to identify and quantify the parent compound and its metabolites based on their retention times and UV-Vis spectra compared to authentic standards[21][23].

Genetic Basis of Biodegradation

The enzymes involved in the biodegradation of this compound are encoded by specific gene clusters, which are often located on plasmids, facilitating their horizontal transfer among bacteria.

-

In many Gram-negative bacteria, the genes for the modified ortho-cleavage pathway are organized in operons, such as the tfd genes on plasmid pJP4 of Ralstonia eutropha JMP134 and the clc genes on plasmid pAC27 from Pseudomonas putida.

-

In Rhodococcus opacus 1CP, a gene cluster containing genes for a second chlorocatechol 1,2-dioxygenase (ClcA2), a second chloromuconate cycloisomerase (ClcB2), a second dienelactone hydrolase (ClcD2), and a 5-chloromuconolactone dehalogenase (ClcF) has been identified, highlighting the evolution of specialized enzymes for chlorocatechol degradation in Gram-positive bacteria[2].

Conclusion

The biodegradation of this compound is a complex process involving multiple enzymatic steps organized into distinct metabolic pathways. The modified ortho-cleavage pathway is the predominant and most efficient route for the complete mineralization of this compound. The kinetic parameters of the involved enzymes and the genetic makeup of the degrading microorganisms are key determinants of the overall degradation efficiency. The detailed protocols provided in this guide offer a framework for researchers to investigate and harness these microbial capabilities for bioremediation and other biotechnological applications. Further research into the regulation of these pathways and the engineering of more efficient enzymes will continue to advance our ability to address the challenges posed by chlorinated environmental pollutants.

References

- 1. researchgate.net [researchgate.net]

- 2. A new modified ortho cleavage pathway of this compound degradation by Rhodococcus opacus 1CP: genetic and biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel dienelactone hydrolase from the thermoacidophilic archaeon Sulfolobus solfataricus P1: purification, characterization, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dienelactone hydrolase from Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Maleylacetate Reductase MacA of Rhodococcus opacus 1CP and Evidence for the Presence of an Isofunctional Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maleylacetate reductase of Pseudomonas sp. strain B13: specificity of substrate conversion and halide elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maleylacetate reductases in chloroaromatic-degrading bacteria using the modified ortho pathway: comparison of catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Conversion of this compound by various catechol 2,3-dioxygenases and sequence analysis of the chlorocatechol dioxygenase region of Pseudomonas putida GJ31 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Catalysis by dienelactone hydrolase: a variation on the protease mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Maleylacetate reductase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Chloromuconate cycloisomerase - Wikipedia [en.wikipedia.org]

- 17. Adaptive laboratory evolution of Rhodococcus rhodochrous DSM6263 for chlorophenol degradation under hypersaline condition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. abcam.com [abcam.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 23. researchgate.net [researchgate.net]

Toxicological Effects of 3-Chlorocatechol on Aquatic Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocatechol, a chlorinated derivative of catechol, is an environmental contaminant that can arise from various industrial processes, including the bleaching of pulp and paper and the degradation of certain pesticides and herbicides. Its presence in aquatic ecosystems poses a potential threat to a wide range of organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on aquatic life, with a focus on quantitative data, experimental methodologies, and potential molecular mechanisms of toxicity. The information presented herein is intended to support researchers, scientists, and professionals in the fields of ecotoxicology, environmental science, and drug development in understanding and evaluating the environmental risks associated with this compound.

Data Presentation: Quantitative Toxicology

The following tables summarize the key quantitative data on the acute and chronic toxicity of this compound to representative aquatic organisms from different trophic levels: fish, invertebrates, and algae.

Table 1: Acute Toxicological Effects of this compound on Aquatic Organisms

| Test Organism | Species | Endpoint | Duration | Value (µg/L) |

| Fish | Oryzias latipes (Medaka) | LC50 | 96 hours | 310[1] |

| Crustacean | Daphnia magna | EC50 (Immobilisation) | 48 hours | 250[1] |

Table 2: Chronic Toxicological Effects of this compound on Aquatic Organisms

| Test Organism | Species | Endpoint | Duration | Value (µg/L) |

| Fish | Oryzias latipes (Medaka) | NOEC (Growth and post-hatching mortality) | 40 days | 33.8[1] |

| Crustacean | Daphnia magna | NOEC (Reproduction) | 21 days | 9[1] |

| Algae | Pseudokirchneriella subcapitata | NOEC (Growth Inhibition) | 72 hours | 370[1] |

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different laboratories and studies. Below are detailed methodologies for the key experiments cited.

Acute Toxicity Test with Fish (Oryzias latipes) - Based on OECD Guideline 203

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: Japanese Medaka (Oryzias latipes), juvenile stage.

-

Test Design: A semi-static or flow-through system is used. At least five test concentrations of this compound, arranged in a geometric series, and a control group are prepared. Each concentration level should have a sufficient number of fish (e.g., 7-10) in replicate tanks.

-

Test Conditions:

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 23 ± 1 °C for Oryzias latipes).

-

pH: Maintained within a narrow range (e.g., 7.5 - 8.5).

-

Dissolved Oxygen: Maintained above 60% of the air saturation value.

-

Light: A 16-hour light and 8-hour dark photoperiod is provided.

-

-

Procedure:

-

Fish are acclimated to the test conditions for at least 12 days before the start of the test.

-

The test is initiated by introducing the fish to the test chambers containing the different concentrations of this compound.

-

Observations for mortality and any sublethal effects (e.g., abnormal swimming, loss of equilibrium, discoloration) are made and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (temperature, pH, dissolved oxygen) and the concentration of this compound in the test solutions are monitored regularly.

-

-

Data Analysis: The cumulative mortality data at 96 hours are used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Acute Immobilisation Test with Daphnia magna - Based on OECD Guideline 202

This test determines the median effective concentration (EC50) for the immobilisation of Daphnia magna after 48 hours of exposure.

-

Test Organism: Daphnia magna, neonates less than 24 hours old.

-

Test Design: A static test is performed. At least five test concentrations of this compound in a geometric series and a control are prepared. Typically, four replicates with five daphnids each are used for each concentration.

-

Test Conditions:

-

Temperature: Maintained at 20 ± 1 °C.

-

pH: Maintained between 6.0 and 9.0.

-

Light: A 16-hour light and 8-hour dark photoperiod is provided.

-

-

Procedure:

-

Neonates are placed in test vessels containing the respective test solutions.

-

The daphnids are not fed during the test.

-

The number of immobilised daphnids (those that are unable to swim within 15 seconds after gentle agitation of the test vessel) is recorded at 24 and 48 hours.

-

-

Data Analysis: The number of immobilised daphnids at 48 hours is used to calculate the EC50 value and its confidence intervals.

Algal Growth Inhibition Test with Pseudokirchneriella subcapitata - Based on OECD Guideline 201

This test assesses the effects of a substance on the growth of a freshwater green alga.

-

Test Organism: Pseudokirchneriella subcapitata, in the exponential growth phase.

-

Test Design: A static test is conducted. A geometric series of at least five concentrations of this compound and a control are prepared in a nutrient-rich medium. Three replicates are typically used for each concentration.

-

Test Conditions:

-

Temperature: Maintained at 21-24 °C.

-

Light: Continuous, uniform illumination is provided.

-

pH: The pH of the medium should not vary by more than 1.5 units during the test.

-

-

Procedure:

-

An inoculum of exponentially growing algal cells is added to the test flasks containing the different concentrations of this compound.

-

The flasks are incubated under constant light and temperature for 72 hours.

-

Algal growth is measured at 24, 48, and 72 hours using a suitable method, such as cell counts with a haemocytometer or a particle counter, or by measuring fluorescence.

-

-

Data Analysis: The average specific growth rate and yield for each concentration are calculated. The No Observed Effect Concentration (NOEC) is determined as the highest concentration at which no statistically significant inhibition of growth is observed compared to the control.

Chronic Toxicity Tests

Chronic toxicity tests are conducted over a longer period and assess sublethal endpoints such as reproduction and growth.

-

Daphnia magna Reproduction Test (Based on OECD Guideline 211): Young female daphnids are exposed to a range of this compound concentrations for 21 days. The total number of living offspring produced per parent animal is the primary endpoint used to determine the NOEC for reproduction.

-

Fish Early-life Stage Toxicity Test (Oryzias latipes) (Based on OECD Guideline 210): This test typically starts with newly fertilized eggs and continues until the larvae are free-feeding. Endpoints include hatching success, survival, growth (length and weight), and the occurrence of developmental abnormalities. The NOEC is determined for the most sensitive endpoint.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that may be affected by this compound and a general workflow for aquatic toxicity testing.

Potential Signaling Pathways Involved in this compound Toxicity

While direct experimental evidence specifically linking this compound to the following pathways in the cited aquatic organisms is limited, these pathways are known to be involved in the toxicological response to phenolic compounds and other xenobiotics in aquatic species.

Caption: Generalized Oxidative Stress Response Pathway (Nrf2-Keap1).

Caption: Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Caption: Generalized NF-κB Inflammatory Response Pathway.

Experimental Workflow

Caption: General Workflow for Aquatic Toxicity Testing.

Conclusion

The available data clearly indicate that this compound is toxic to aquatic life, with chronic effects observed at low microgram-per-liter concentrations. The crustacean Daphnia magna appears to be particularly sensitive to chronic exposure, with reproductive impairment occurring at very low levels. The provided experimental protocols, based on internationally recognized OECD guidelines, offer a framework for conducting further toxicological assessments. While the precise molecular mechanisms of this compound toxicity in these specific aquatic organisms require further investigation, the potential involvement of oxidative stress, aryl hydrocarbon receptor signaling, and inflammatory pathways provides a basis for future research. This guide serves as a foundational resource for understanding the ecotoxicological profile of this compound and for designing studies to further elucidate its environmental impact.

References

3-Chlorocatechol as a Metabolite of Polychlorinated Biphenyls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production in many countries, continue to pose a significant threat to environmental and human health due to their bioaccumulation and resistance to degradation.[1] The toxicity of PCBs is not solely attributable to the parent compounds but also to their metabolic byproducts, which can be more reactive and toxic. This guide focuses on 3-chlorocatechol, a significant and toxic metabolite formed from the biotransformation of certain PCB congeners.

The metabolism of PCBs primarily occurs in the liver, where cytochrome P450 (CYP) enzymes hydroxylate the biphenyl rings, forming hydroxylated PCBs (OH-PCBs).[1] Further oxidation of these OH-PCBs can lead to the formation of catechols, including this compound.[2] These catechol metabolites are of particular concern due to their ability to inhibit crucial enzymes, generate reactive oxygen species (ROS), and disrupt intracellular signaling pathways, contributing to the overall toxicity of PCBs.

This technical guide provides a comprehensive overview of the formation of this compound from PCBs, its toxicological effects, and detailed experimental protocols for its study. It is intended to be a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Formation of this compound from Polychlorinated Biphenyls

The biotransformation of PCBs to this compound is a multi-step enzymatic process primarily mediated by the cytochrome P450 monooxygenase system in the liver.[1] The initial and rate-limiting step is the hydroxylation of the PCB molecule to form a monohydroxylated PCB. This is followed by a second hydroxylation to yield a dihydroxylated PCB, a catechol.

The specific PCB congeners that can be metabolized to this compound typically have chlorine atoms positioned in a way that allows for enzymatic oxidation at adjacent carbon atoms. For example, lower chlorinated PCBs are more readily metabolized than their highly chlorinated counterparts.[3]

Table 1: Metabolic Profile of Various PCB Congeners and their Potential to Form Catechol Metabolites

| PCB Congener | Major Hydroxylated Metabolites Identified in vitro | Potential for Catechol Formation |

| PCB 2 (3-chlorobiphenyl) | Monohydroxylated and dihydroxylated metabolites | High |

| PCB 3 (4-chlorobiphenyl) | 4'-OH-PCB3, 3',4'-di-OH-PCB3 (catechol)[2] | Demonstrated |

| PCB 11 (3,3'-dichlorobiphenyl) | Methoxylated metabolites derived from catechols[4] | High |

| PCB 52 (2,2',5,5'-tetrachlorobiphenyl) | Hydroxylated metabolites | Moderate |

| PCB 91 (2,2',3,4',5'-pentachlorobiphenyl) | 5-OH-PCB91, 4-OH-PCB91, 3-OH-PCB100[5] | Moderate |

| PCB 95 (2,2',3,5',6-pentachlorobiphenyl) | 3-OH-PCB103, 5-OH-PCB95, 4'-OH-PCB95, 4-OH-PCB95[5] | Moderate |

| PCB 132 (2,2',3,3',4,6'-hexachlorobiphenyl) | 3'-OH-PCB140, 5'-OH-PCB132, 4'-OH-PCB132[5] | Low |

| PCB 136 (2,2',3,3',6,6'-hexachlorobiphenyl) | Hydroxylated metabolites | Low |

Note: The formation of catechols is often inferred from the detection of their downstream metabolites, such as methoxylated derivatives, as catechols themselves can be rapidly further metabolized.[2][4]

Toxicological Effects of this compound

The toxicity of this compound stems from its chemical reactivity and its ability to interfere with essential biological processes. The primary mechanisms of its toxicity include enzyme inhibition, induction of oxidative stress, and disruption of intracellular signaling.

Inhibition of Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a crucial enzyme responsible for the metabolic inactivation of catecholamines, such as dopamine, norepinephrine, and epinephrine. By transferring a methyl group to one of the hydroxyl groups of the catechol structure, COMT terminates their biological activity.

Table 2: IC50 Values for COMT Inhibition by Various Catechol-Containing Compounds

| Compound | IC50 (µM) | Source |

| Oleanolic acid | 4.74 | [2] |

| Betulinic acid | 5.07 | [2] |

| Celastrol | 3.89 | [2] |

| Quercetin | 3.23 | [2] |

| Epicatechin | 9.57 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the formation and toxicological effects of this compound.

In Vitro Metabolism of PCBs using Liver Microsomes

This protocol allows for the investigation of the metabolic conversion of PCBs to their hydroxylated and catechol metabolites.

-

Rat or human liver microsomes

-

PCB congener of interest (e.g., PCB 3)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Organic solvents for extraction (e.g., hexane, ethyl acetate)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Add the liver microsomes to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the PCB congener (dissolved in a suitable solvent like DMSO).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a cold organic solvent.

-

Extract the metabolites by vortexing and centrifugation.

-

Analyze the organic extract by HPLC to identify and quantify the metabolites.

COMT Inhibition Assay

This assay determines the inhibitory potential of this compound on COMT activity.

[3]Materials:

-

Recombinant human COMT

-

S-adenosyl-L-methionine (SAM) - the methyl donor

-

A catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

-

This compound (or other test inhibitors)

-

Buffer (e.g., Tris-HCl, pH 7.6)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Stop solution (e.g., perchloric acid)

-

HPLC system for product quantification

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl₂, DTT, and the catechol substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding SAM.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding the stop solution.

-

Analyze the reaction mixture by HPLC to quantify the formation of the methylated product.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxicity of this compound on a cell line (e.g., HepG2 human hepatoma cells).

-

HepG2 cells (or another suitable cell line)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the generation of intracellular ROS in response to this compound exposure.

[5]Materials:

-

Cells (e.g., HepG2 or neuronal cells)

-

Cell culture medium

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture the cells in a suitable format (e.g., 96-well plate).

-

Treat the cells with this compound for the desired time.

-

Load the cells with DCFH-DA solution and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize the fluorescence using a microscope.

-

The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion

This compound, a metabolite of certain PCB congeners, is a toxicologically significant compound that can contribute to the adverse health effects associated with PCB exposure. Its ability to inhibit COMT, induce oxidative stress, and disrupt key intracellular signaling pathways highlights the importance of understanding the metabolic activation of PCBs. The experimental protocols provided in this guide offer a framework for researchers to investigate the formation and toxicity of this compound and other PCB metabolites. Further research is needed to fully elucidate the specific quantitative contributions of this compound to the overall toxicity of different PCB mixtures and to identify potential therapeutic strategies to mitigate its harmful effects.

References

- 1. Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the Role of CYP2 Enzymes in the Atropselective Metabolism of Polychlorinated Biphenyls Using Liver Microsomes from Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. On the inhibition of microsomal drug metabolism by polychlorinated biphenyls (PCB) and related phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro–In Vivo Extrapolation of Hepatic Biotransformation Data for Fish. III. An In-depth Case Study with Pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Chlorocatechol: A Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of 3-Chlorocatechol (3-chloro-1,2-dihydroxybenzene). Due to the limited availability of direct experimental spectra in the public domain, this guide presents a combination of data derived from closely related compounds and established spectroscopic principles. The methodologies provided are based on standard analytical practices for chlorophenolic compounds.

Introduction

This compound is a chlorinated aromatic organic compound of significant interest in environmental science and toxicology as a metabolite of various industrial pollutants, such as chlorobenzenes and polychlorinated biphenyls (PCBs). Accurate identification and quantification are crucial for understanding its metabolic fate, environmental impact, and potential toxicological effects. Spectroscopic methods provide the necessary tools for unambiguous structural elucidation and are indispensable in its analysis.

Molecular Structure and Properties

-

Molecular Formula: C₆H₅ClO₂

-

Molecular Weight: 144.56 g/mol

-

Structure:

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds and general spectroscopic principles.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in a polar solvent like methanol or ethanol is expected to exhibit absorption bands characteristic of a substituted benzene ring. The electronic transitions are influenced by the hydroxyl and chloro substituents.

| Parameter | Expected Value |

| λmax | ~280 - 290 nm |

| Molar Absorptivity (ε) | Data not available |

Note: The enzymatic oxidation product of this compound has been observed to have a strong absorption maximum at 378 nm[1].

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic, broad) | 3500 - 3200 | Strong |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=C Stretch (aromatic) | 1620 - 1550 | Medium |

| C-O Stretch (phenolic) | 1260 - 1180 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-H Bend (out-of-plane) | 900 - 675 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are powerful tools for the structural elucidation of this compound. Chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing chlorine atom. Predicted values are relative to tetramethylsilane (TMS).

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.7 - 7.2 | m | ~7-9 |

| Hydroxyl OH | 5.0 - 6.0 | br s | N/A |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 (C-OH) | 140 - 145 |

| C-3 (C-Cl) | 115 - 120 |

| C-4, C-5, C-6 | 115 - 130 |

Note: The presence of ¹³C NMR data for 3-Chloropyrocatechol in the SpectraBase database confirms its experimental characterization, though the specific data is not publicly accessible[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

| Ion | Expected m/z | Notes |

| [M]⁺ | 144/146 | Molecular ion peak with a characteristic ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl. |

| [M-OH]⁺ | 127/129 | Loss of a hydroxyl radical. |

| [M-Cl]⁺ | 109 | Loss of a chlorine radical. |

| [M-CO]⁺ | 116/118 | Loss of carbon monoxide. |

| [M-HCl]⁺ | 108 | Loss of hydrogen chloride. |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for phenolic and chlorinated aromatic compounds.

Experimental Protocols

Detailed methodologies are essential for the reliable spectroscopic analysis of this compound. The following are generalized protocols based on standard practices for this class of compounds.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a wavelength range (e.g., 200-400 nm) to record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Liquid/Solution: A thin film of a concentrated solution can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

Data Acquisition:

-

Place the NMR tube containing the sample into the spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

-

Data Analysis:

-

Calibrate the spectra using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may need to be derivatized (e.g., silylation or acetylation) to increase its volatility. For direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS), a solution of the sample in a suitable solvent is prepared.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of this compound.

Caption: General workflow for the spectroscopic identification of this compound.

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry are collectively powerful tools for the unambiguous identification and characterization of this compound. While a complete set of publicly available, experimentally derived spectra is limited, the data from structurally related compounds and the fundamental principles of spectroscopy provide a reliable framework for its analysis. The experimental protocols outlined in this guide offer a starting point for researchers to develop and validate their own analytical methods for this environmentally significant compound. For definitive identification, it is recommended to compare the obtained spectra with those of a certified reference standard.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Chlorocatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocatechol, a chlorinated derivative of catechol, is a compound of significant interest in environmental science and biochemistry, primarily due to its role as a metabolite in the degradation of various chlorinated aromatic pollutants. Understanding its physical and chemical properties is crucial for researchers in toxicology, bioremediation, and drug development who may encounter this molecule as a metabolic intermediate or a synthetic building block. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its key metabolic pathways.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to light-yellow or light-orange powder or crystal.[1][2] It is known to be hygroscopic and sensitive to moisture.[1][3] Due to the catechol moiety, it is susceptible to oxidation, which can lead to discoloration.

Identification

| Identifier | Value |

| IUPAC Name | 3-chloro-1,2-benzenediol[4] |

| Synonyms | 1-Chloro-2,3-dihydroxybenzene, 3-Chloropyrocatechol[1][5] |

| CAS Number | 4018-65-9[1][5] |

| PubChem CID | 19928[6] |

| Molecular Formula | C₆H₅ClO₂[1][2][5] |

| Molecular Weight | 144.55 g/mol [1][2][5] |

| InChI Key | GQKDZDYQXPOXEM-UHFFFAOYSA-N[4] |

Physical Data

Quantitative data for the physical properties of this compound are summarized below. It should be noted that while a predicted pKa value is available, an experimentally determined value is not consistently reported in the literature. Similarly, specific quantitative solubility data is limited.

| Property | Value | Reference |

| Melting Point | 47.0 to 51.0 °C | [1] |

| 49 °C | [1][3] | |

| Boiling Point | 138 °C at 20 mmHg | [1][3] |

| pKa (predicted) | 8.33 ± 0.10 | [7] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2] |

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing chlorine atom on the aromatic ring. The catechol structure makes it an effective chelating agent for metal ions and susceptible to oxidation to the corresponding o-quinone. The chlorine substituent influences the acidity of the hydroxyl groups and the susceptibility of the aromatic ring to further substitution.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and spectroscopic analysis of this compound. These protocols are based on established methods for structurally similar chlorinated catechols and can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of chlorinated catechols is the direct chlorination of catechol using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This reaction proceeds via electrophilic aromatic substitution.

Materials:

-

Catechol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (approximately 1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is typically achieved by column chromatography followed by recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A gradient of hexane and ethyl acetate is commonly used. The optimal solvent system should be determined by TLC analysis of the crude product.

-